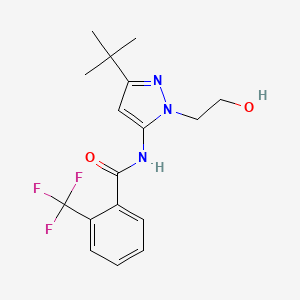
N-(3-(tert-butyl)-1-(2-hydroxyéthyl)-1H-pyrazol-5-yl)-2-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.361. The purity is usually 95%.
BenchChem offers high-quality N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les anilines N-Boc-protégées sont des intermédiaires essentiels en synthèse organique. Le carbamate de tert-butyle joue un rôle crucial dans leur préparation par réactions catalysées au palladium. Ces anilines trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Synthèse catalysée au palladium des anilines N-Boc-protégées
Activité Biologique
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
- Hydroxyethyl Group : May play a role in solubility and interaction with biological targets.
The molecular formula is C17H24N4O2, and its systematic name is 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-(2-hydroxyethyl)urea .
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated IC50 values in the nanomolar range against CDK2 .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties, potentially reducing cytokine production in inflammatory diseases.
Biological Activity Data
Research has shown that N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary table of its biological activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 3.79 | Cell cycle arrest |
| A549 (lung cancer) | 26 | Induction of apoptosis |
| Hep-2 (laryngeal) | 3.25 | Inhibition of proliferation |
| HCT116 (colon cancer) | 0.07 | CDK inhibition |
Case Studies
- MCF7 Cell Line Study : A study indicated that related pyrazole compounds showed promising results with an IC50 value of 3.79 µM against MCF7 cells, suggesting effective growth inhibition through apoptosis induction and cell cycle arrest .
- A549 Cell Line Analysis : In another investigation, derivatives similar to N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide were tested on A549 cells, revealing an IC50 value of 26 µM, indicating moderate cytotoxicity and potential for further development as an anticancer agent .
- In Vivo Studies : Animal models using pyrazole derivatives have shown significant tumor reduction in xenograft models, supporting the potential therapeutic application of these compounds in oncology .
Propriétés
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)13-10-14(23(22-13)8-9-24)21-15(25)11-6-4-5-7-12(11)17(18,19)20/h4-7,10,24H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMETWEIPMWOZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














